2-(3-Hydroxy-2-(((3-hydroxy-2-pyridinyl)carbonyl)amino)phenyl)-4-benzoxazolecarboxylic acid
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Overview
Description
2-(3-Hydroxy-2-(((3-hydroxy-2-pyridinyl)carbonyl)amino)phenyl)-4-benzoxazolecarboxylic acid is a complex organic compound that features a benzoxazole ring fused with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-2-(((3-hydroxy-2-pyridinyl)carbonyl)amino)phenyl)-4-benzoxazolecarboxylic acid typically involves multiple steps. The process begins with the preparation of the benzoxazole ring, followed by the introduction of the hydroxy and pyridinyl groups. The final step involves the formation of the carboxylic acid group. Common reagents used in these reactions include pyridine, benzoxazole, and various acids and bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxy-2-(((3-hydroxy-2-pyridinyl)carbonyl)amino)phenyl)-4-benzoxazolecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(3-Hydroxy-2-(((3-hydroxy-2-pyridinyl)carbonyl)amino)phenyl)-4-benzoxazolecarboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxy-2-(((3-hydroxy-2-pyridinyl)carbonyl)amino)phenyl)-4-benzoxazolecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzimidazoles: Share a similar heterocyclic structure but differ in their functional groups and applications.
Pyridinyl derivatives: Contain the pyridine ring but may lack the benzoxazole and carboxylic acid groups.
Uniqueness
2-(3-Hydroxy-2-(((3-hydroxy-2-pyridinyl)carbonyl)amino)phenyl)-4-benzoxazolecarboxylic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
83874-20-8 |
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Molecular Formula |
C27H31N2NaO7 |
Molecular Weight |
518.5 g/mol |
IUPAC Name |
sodium;2-[[(3R,8R,9R)-3,9-dimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-5-hydroxy-1,3-benzoxazole-4-carboxylate |
InChI |
InChI=1S/C27H32N2O7.Na/c1-14-8-10-27(11-9-15(2)25(36-27)16(3)24(31)17-5-4-12-28-17)35-20(14)13-21-29-23-19(34-21)7-6-18(30)22(23)26(32)33;/h4-7,12,14-16,20,25,28,30H,8-11,13H2,1-3H3,(H,32,33);/q;+1/p-1/t14-,15-,16?,20-,25?,27?;/m1./s1 |
InChI Key |
ZEGIHBLBGVCPCI-VRWHKJGYSA-M |
Isomeric SMILES |
C[C@@H]1CCC2(CC[C@H](C(O2)C(C)C(=O)C3=CC=CN3)C)O[C@@H]1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])O.[Na+] |
Canonical SMILES |
CC1CCC2(CCC(C(O2)C(C)C(=O)C3=CC=CN3)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])O.[Na+] |
Origin of Product |
United States |
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